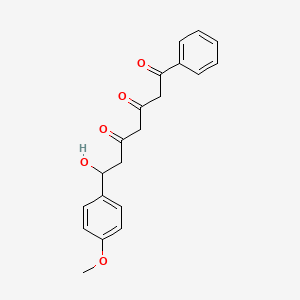![molecular formula C6H4N4O3 B14011331 pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings.
Vorbereitungsmethoden
The synthesis of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Analyse Chemischer Reaktionen
Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has been explored as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents . In biology, it has been used as a tool for studying protein kinases and other enzymes. Additionally, it has applications in the development of peptide-nucleic acids (PNAs) as a universal base that can recognize all natural nucleobases .
Wirkmechanismus
The mechanism of action of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with various molecular targets, including protein kinases and enzymes involved in DNA synthesis and repair. It acts as a competitive inhibitor by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for various diseases.
Vergleich Mit ähnlichen Verbindungen
Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is structurally similar to other pyrimidopyrimidines, such as pyrimido[5,4-d]pyrimidines and pyrido[2,3-d]pyrimidines . These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and substituents. The unique arrangement of nitrogen atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development .
Eigenschaften
Molekularformel |
C6H4N4O3 |
|---|---|
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
1,8-dihydropyrimido[4,5-d]pyrimidine-2,5,7-trione |
InChI |
InChI=1S/C6H4N4O3/c11-4-2-1-7-5(12)8-3(2)9-6(13)10-4/h1H,(H3,7,8,9,10,11,12,13) |
InChI-Schlüssel |
ZOMSTEGLGXJSSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=O)NC2=C1C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


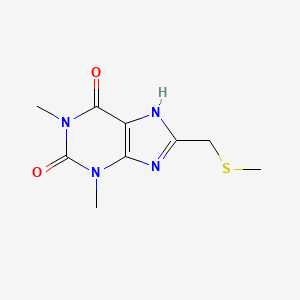
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
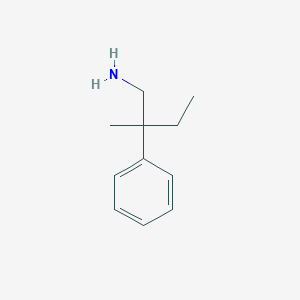
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
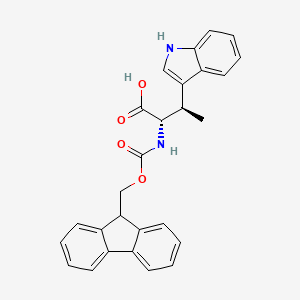

![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)

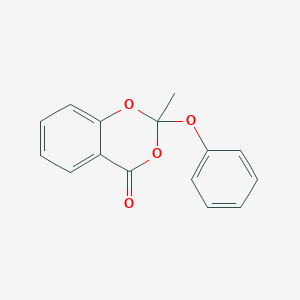
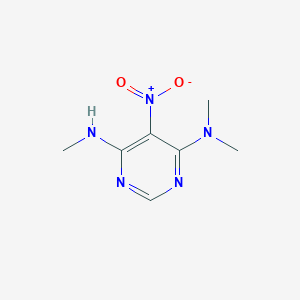
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)

